Cas no 128510-24-7 (benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate)

Benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate is a synthetic intermediate with significant utility in organic synthesis. This compound features a bromomethyl group attached to a chiral benzyl pyrrolidine core, offering versatile synthetic options. Its enantiopure nature allows for the preparation of optically active derivatives, crucial in drug discovery. Its stability and reactivity make it an attractive choice for the synthesis of complex organic molecules.
benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate structure
128510-24-7 structure
Product name:benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate
CAS No:128510-24-7
MF:C13H16BrNO2
MW:298.175642967224
CID:2190136
PubChem ID:13113452

benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • (S)-2-bromomethyl-pyrrolidine-1-carboxylic acid benzyl ester
    • benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate
    • SCHEMBL7312764
    • EN300-12583744
    • CS-0270052
    • Benzyl (S)-2-(bromomethyl)pyrrolidine-1-carboxylate
    • (S)-2-Bromomethyl-pyrrolidine-1-carboxylicacidbenzylester
    • DTXSID90518801
    • 128510-24-7
    • AKOS017344707
    • DB-310395
    • MDL: MFCD20133983
    • Inchi: InChI=1S/C13H16BrNO2/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
    • InChI Key: SWEDETNNQUBIJG-LBPRGKRZSA-N
    • SMILES: C1=CC=C(C=C1)COC(=O)N2CCC[C@H]2CBr

Computed Properties

  • Exact Mass: 297.03644Da
  • Monoisotopic Mass: 297.03644Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 388.8±25.0 °C at 760 mmHg
  • Flash Point: 188.9±23.2 °C
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate Security Information

benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM492603-1g
(S)-2-Bromomethyl-pyrrolidine-1-carboxylicacidbenzylester
128510-24-7 95%
1g
$696 2024-08-02
Enamine
EN300-12583744-5.0g
benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate
128510-24-7
5g
$3520.0 2023-05-25
Enamine
EN300-12583744-500mg
benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate
128510-24-7
500mg
$877.0 2023-10-02
Enamine
EN300-12583744-250mg
benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate
128510-24-7
250mg
$840.0 2023-10-02
Enamine
EN300-12583744-5000mg
benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate
128510-24-7
5000mg
$2650.0 2023-10-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1340722-500mg
Benzyl (S)-2-(bromomethyl)pyrrolidine-1-carboxylate
128510-24-7 95+%
500mg
¥25159.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1340722-100mg
Benzyl (S)-2-(bromomethyl)pyrrolidine-1-carboxylate
128510-24-7 95+%
100mg
¥23068.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1340722-1g
Benzyl (S)-2-(bromomethyl)pyrrolidine-1-carboxylate
128510-24-7 95+%
1g
¥26222.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1340722-50mg
Benzyl (S)-2-(bromomethyl)pyrrolidine-1-carboxylate
128510-24-7 95+%
50mg
¥27540.00 2024-08-09
Enamine
EN300-12583744-0.5g
benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate
128510-24-7
0.5g
$1165.0 2023-05-25

Additional information on benzyl (2S)-2-(bromomethyl)pyrrolidine-1-carboxylate

Introduction to Benzyl (2S)-2-(Bromomethyl)Pyrrolidine-1-Carboxylate (CAS No: 128510-24-7)

Benzyl (2S)-2-(Bromomethyl)pyrrolidine-1-carboxylate, with the chemical formula C12H14B1O3N, is a significant compound in the field of pharmaceutical chemistry. This compound, identified by its CAS number CAS NO: 128510-24-7, has garnered attention due to its versatile applications in the synthesis of biologically active molecules. The unique structural features of this compound, particularly its bromomethyl substituent and the presence of a chiral center at the pyrrolidine ring, make it a valuable intermediate in the development of novel therapeutic agents.

The pyrrolidine core is a common motif in many bioactive molecules, and its stereochemistry plays a crucial role in determining the biological activity of the compounds derived from it. The (2S)-configuration of the pyrrolidine ring in Benzyl (2S)-2-(Bromomethyl)pyrrolidine-1-carboxylate adds to its significance, as enantioselective synthesis and applications are increasingly important in modern drug discovery. The presence of a bromomethyl group provides a reactive handle for further functionalization, enabling the construction of more complex molecular architectures.

In recent years, there has been growing interest in the development of chiral auxiliaries and catalysts that can facilitate enantioselective transformations. Benzyl (2S)-2-(Bromomethyl)pyrrolidine-1-carboxylate has been explored as a potential building block in such contexts. For instance, researchers have utilized this compound to develop novel ligands for asymmetric catalysis, which can be employed to synthesize enantiomerically pure compounds with high efficiency. The ability to introduce stereocenters with high precision is crucial for creating drugs that exhibit optimal biological activity while minimizing side effects.

The pharmaceutical industry has seen significant advancements in the area of protease inhibition, particularly in the treatment of infectious diseases and cancer. Proteases are enzymes that play essential roles in various biological processes, and their inhibition can lead to therapeutic benefits. Benzyl (2S)-2-(Bromomethyl)pyrrolidine-1-carboxylate has been investigated as a precursor for designing protease inhibitors. By leveraging its chiral center and reactive bromomethyl group, researchers have been able to develop inhibitors that target specific proteases with high selectivity.

Another area where this compound has shown promise is in the synthesis of neuropeptide analogs. Neuropeptides are small molecules that play critical roles in neurotransmission and have been implicated in various neurological disorders. The ability to modify neuropeptides structurally while maintaining their biological activity is essential for developing effective treatments. Benzyl (2S)-2-(Bromomethyl)pyrrolidine-1-carboxylate has been used as a key intermediate in the synthesis of neuropeptide analogs, allowing for the introduction of specific functional groups that can enhance binding affinity and reduce metabolic degradation.

The development of new methodologies for constructing complex molecules is also an important aspect of modern synthetic chemistry. Benzyl (2S)-2-(Bromomethyl)pyrrolidine-1-carboxylate has been employed in various synthetic strategies, including cross-coupling reactions and organometallic transformations. These reactions have enabled the construction of intricate molecular frameworks that would be difficult to access using traditional synthetic approaches. The versatility of this compound makes it a valuable tool for synthetic chemists working on complex natural product mimics and drug candidates.

In conclusion, Benzyl (2S)-2-(Bromomethyl)pyrrolidine-1-carboxylate is a multifaceted compound with significant applications in pharmaceutical chemistry. Its unique structural features, including the chiral pyrrolidine ring and the reactive bromomethyl group, make it a valuable intermediate for synthesizing biologically active molecules. Recent research has highlighted its role in enantioselective synthesis, protease inhibition, neuropeptide analogs, and advanced synthetic methodologies. As our understanding of biological processes continues to evolve, compounds like Benzyl (2S)-2-(Bromomethyl)pyrrolidine-1-carboxylate will undoubtedly play an increasingly important role in the development of new therapeutic agents.

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